[2,2'-Bipyrimidine]-5,5'-dicarbonitrile
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Overview
Description
[2,2’-Bipyrimidine]-5,5’-dicarbonitrile: is an organic compound that belongs to the class of bipyrimidines. It is characterized by the presence of two pyrimidine rings connected at the 2,2’ positions, with nitrile groups attached at the 5,5’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyrimidine]-5,5’-dicarbonitrile typically involves the Ullmann coupling reaction of 2-iodopyrimidines. This reaction is catalyzed by copper and proceeds under specific conditions to yield the desired bipyrimidine derivative . The reaction can be represented as follows:
2C4H3IN2CuC8H4N4+2HI
Industrial Production Methods: While specific industrial production methods for [2,2’-Bipyrimidine]-5,5’-dicarbonitrile are not extensively documented, the Ullmann coupling reaction remains a fundamental approach. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: [2,2’-Bipyrimidine]-5,5’-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The nitrile groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile groups under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the bipyrimidine core.
Reduction: Reduced forms with altered electronic properties.
Substitution: Substituted bipyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: In coordination chemistry, [2,2’-Bipyrimidine]-5,5’-dicarbonitrile serves as a bridging ligand, forming complexes with metal ions. These complexes exhibit unique electronic and magnetic properties, making them valuable in the study of coordination compounds .
Biology and Medicine:
Industry: In the industrial sector, [2,2’-Bipyrimidine]-5,5’-dicarbonitrile is investigated for its role in the development of redox flow batteries. Its stability and redox properties make it a promising candidate for energy storage solutions .
Mechanism of Action
The mechanism of action of [2,2’-Bipyrimidine]-5,5’-dicarbonitrile primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyrimidine rings act as donor sites, forming stable complexes with various metal ions. These complexes can exhibit unique electronic, magnetic, and catalytic properties, depending on the metal ion and the coordination environment .
Comparison with Similar Compounds
2,2’-Bipyridine: Similar in structure but with pyridine rings instead of pyrimidine rings.
4,4’-Bipyrimidine: Differing in the position of the nitrogen atoms in the rings.
2,2’-Bipyridinium: A bipyridine derivative with quaternized nitrogen atoms.
Uniqueness: [2,2’-Bipyrimidine]-5,5’-dicarbonitrile is unique due to the presence of nitrile groups at the 5,5’ positions, which can participate in various chemical reactions, enhancing its versatility in synthetic and coordination chemistry .
Properties
Molecular Formula |
C10H4N6 |
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Molecular Weight |
208.18 g/mol |
IUPAC Name |
2-(5-cyanopyrimidin-2-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H4N6/c11-1-7-3-13-9(14-4-7)10-15-5-8(2-12)6-16-10/h3-6H |
InChI Key |
YGLWHONNDWBSKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C2=NC=C(C=N2)C#N)C#N |
Origin of Product |
United States |
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